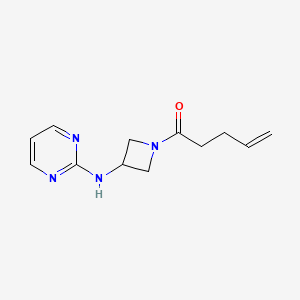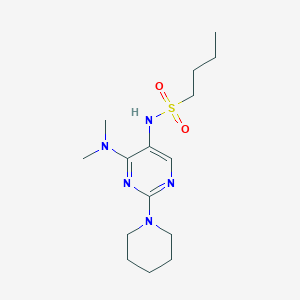
N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrimidine ring substituted with dimethylamino and piperidinyl groups, along with a butane-1-sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, the core structure is synthesized through cyclization reactions.
Substitution Reactions: Introduction of the dimethylamino group at the 4-position and the piperidinyl group at the 2-position of the pyrimidine ring via nucleophilic substitution.
Sulfonamide Formation: The final step involves the reaction of the substituted pyrimidine with butane-1-sulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing crystallization, distillation, and chromatography for product isolation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.
Reduction: Reduction of the sulfonamide group can lead to the formation of corresponding amines.
Substitution: The pyrimidine ring can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, halogenating agents like N-bromosuccinimide.
Major Products:
Oxidation Products: N-oxides of the dimethylamino group.
Reduction Products: Amines derived from the sulfonamide group.
Substitution Products: Halogenated or alkylated pyrimidine derivatives.
Scientific Research Applications
N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.
Pathways Involved: The exact pathways depend on the biological context but may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparison with Similar Compounds
- N-(4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl)butane-1-sulfonamide
- N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide
Comparison:
- Structural Differences: The primary difference lies in the substituent on the pyrimidine ring (piperidinyl vs. morpholinyl or pyrrolidinyl).
- Biological Activity: These structural variations can lead to differences in biological activity, such as binding affinity to targets and metabolic stability.
- Unique Features: N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide is unique due to its specific combination of substituents, which may confer distinct pharmacological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O2S/c1-4-5-11-23(21,22)18-13-12-16-15(17-14(13)19(2)3)20-9-7-6-8-10-20/h12,18H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHABGBZGIWMJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CN=C(N=C1N(C)C)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
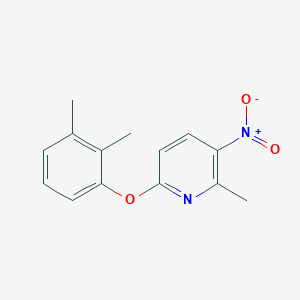
![Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2508832.png)
![Methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2508833.png)
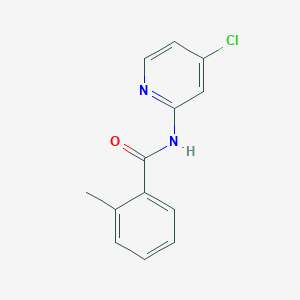
![1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one](/img/structure/B2508837.png)
![2-chloro-N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}propanamide](/img/structure/B2508840.png)
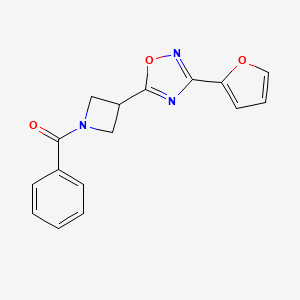
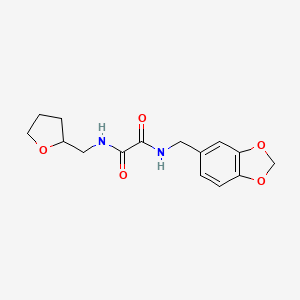
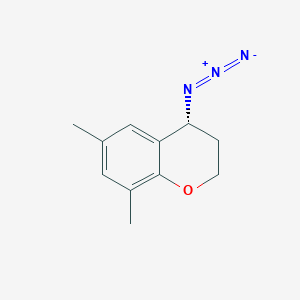
![N-(3-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2508848.png)

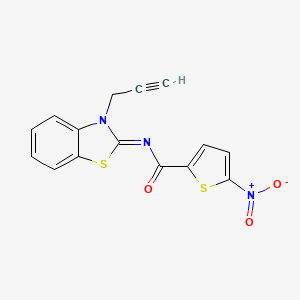
![Methyl 3-{5-[(3-chloroanilino)carbonyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B2508853.png)
